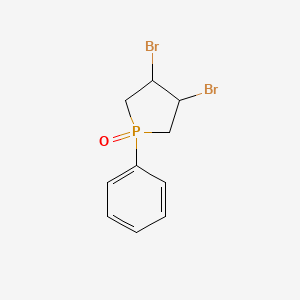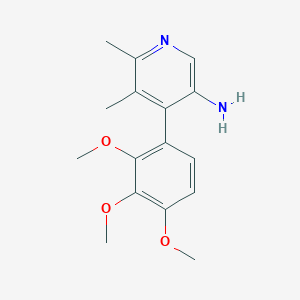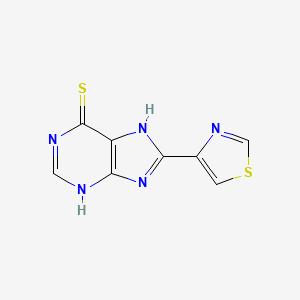
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is a heterocyclic compound that features a thiazole ring fused with a purine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione typically involves the formation of the thiazole ring followed by its fusion with the purine structure. Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions.
Gabriel Synthesis: This method uses thiourea and α-haloketones to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized conditions for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Various substituted thiazoles depending on the reagents used.
科学研究应用
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is unique due to its fused purine-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications compared to other thiazole-containing compounds.
属性
CAS 编号 |
65911-27-5 |
|---|---|
分子式 |
C8H5N5S2 |
分子量 |
235.3 g/mol |
IUPAC 名称 |
8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C8H5N5S2/c14-8-5-7(9-2-10-8)13-6(12-5)4-1-15-3-11-4/h1-3H,(H2,9,10,12,13,14) |
InChI 键 |
OSAQZPGIVLOUCM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
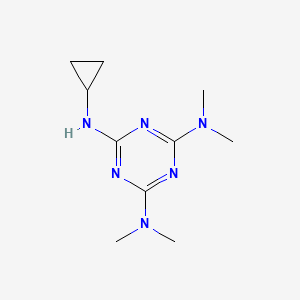

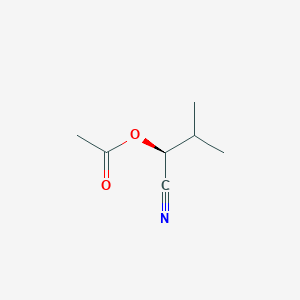

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
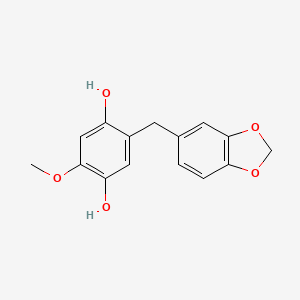
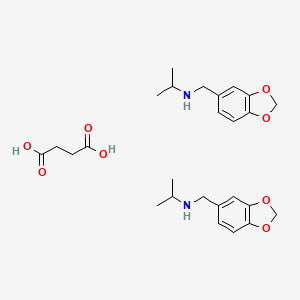
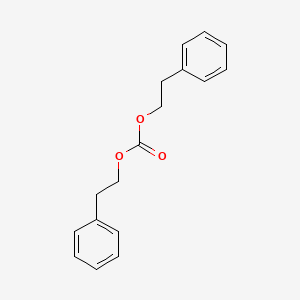
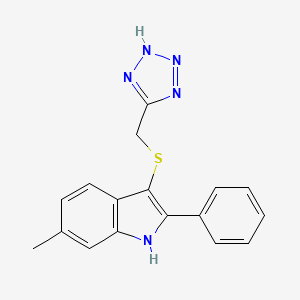
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
